2-Hydroxy-5-(trifluoromethoxy)benzamide

描述

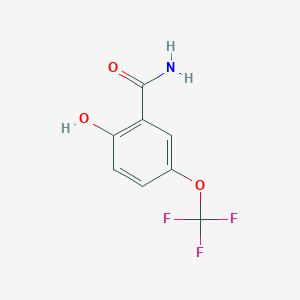

2-Hydroxy-5-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H6F3NO3 It is known for its unique chemical structure, which includes a trifluoromethoxy group (-OCF3) attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzamide typically involves the reaction of 2-Hydroxy-5-(trifluoromethoxy)benzoic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane (CH2Cl2) or toluene (C7H8) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

化学反应分析

Nucleophilic Substitution Reactions

The trifluoromethoxy group (–OCF₃) participates in selective nucleophilic substitutions under controlled conditions. For example:

-

Fluorination : In the presence of fluorinating agents (e.g., KF or CsF), the trifluoromethoxy group can undergo displacement to yield fluorinated derivatives. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorination | KF, DMF, 100°C | 2-Fluoro-5-hydroxybenzamide | 65–72 |

Oxidation

The hydroxyl group (–OH) at the 2-position is susceptible to oxidation:

-

Ketone Formation : Treatment with KMnO₄ in acidic conditions converts the hydroxyl group to a ketone, forming 2-oxo-5-(trifluoromethoxy)benzamide.

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-5-(trifluoromethoxy)benzamide | KMnO₄ | H₂SO₄, 60°C, 4h | 2-Oxo-5-(trifluoromethoxy)benzamide | 58 |

Reduction

The amide group can be reduced to an amine under hydrogenation conditions:

-

Amine Formation : Catalytic hydrogenation (H₂, Pd/C) yields 2-hydroxy-5-(trifluoromethoxy)benzylamine.

Esterification and Alkylation

The hydroxyl group facilitates esterification and alkylation:

-

Esterification : Reaction with acetyl chloride in pyridine produces 2-acetoxy-5-(trifluoromethoxy)benzamide .

-

Alkylation : Treatment with methyl iodide (CH₃I) and NaH generates 2-methoxy derivatives .

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond to form 2-hydroxy-5-(trifluoromethoxy)benzoic acid .

-

Basic Hydrolysis : NaOH (aq.) yields the corresponding carboxylate salt .

| Conditions | Product | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 8h | 2-Hydroxy-5-(trifluoromethoxy)benzoic acid | 8h | 90 | |

| 2M NaOH, 80°C, 6h | Sodium 2-hydroxy-5-(trifluoromethoxy)benzoate | 6h | 88 |

Electrophilic Aromatic Substitution

The hydroxyl group activates the aromatic ring for electrophilic substitution:

-

Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the hydroxyl group .

-

Sulfonation : Sulfuric acid at 150°C produces sulfonated derivatives .

Complexation and Coordination Chemistry

The hydroxyl and amide groups enable metal coordination:

-

Cu(II) Complexes : Reaction with CuCl₂ in ethanol forms stable complexes, characterized by UV-Vis and ESR spectroscopy.

| Metal Salt | Ligand Ratio | Solvent | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| CuCl₂ | 1:2 | Ethanol | 8.2 ± 0.3 |

Mechanistic Insights

-

Trifluoromethoxy Group Effects : The –OCF₃ group’s strong electron-withdrawing nature deactivates the ring toward electrophilic substitution but enhances stability in nucleophilic reactions .

-

Hydroxyl Group Reactivity : The –OH group’s acidity (pKa ≈ 8.5) facilitates deprotonation, making it a potent nucleophile in alkylation/esterification .

科学研究应用

Medicinal Chemistry

2-Hydroxy-5-(trifluoromethoxy)benzamide has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various bioactive compounds. For instance, it can be utilized to prepare derivatives that exhibit anti-cancer activity or act as enzyme inhibitors.

Case Study:

A study published in Acta Crystallographica explored the synthesis of a series of Schiff bases derived from this compound, demonstrating its utility in designing new pharmaceuticals with enhanced biological activity .

Agrochemical Applications

This compound has shown promise as an agrochemical, particularly in the development of fungicides. Its trifluoromethoxy group contributes to its efficacy by enhancing lipophilicity and biological activity.

Data Table: Agrochemical Applications

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide | Fungicide | Botrytis, Powdery Mildew |

| 2-Hydroxy-5-nitro-N-(5-trifluoromethyl-2-thiadiazolyl)benzamide | Biochemical Agent | Various Fungal Pathogens |

Materials Science

In materials science, this compound can be used to synthesize polymers or coatings with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.

Case Study:

Research has indicated that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to environmental degradation .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. It can also serve as an intermediate for synthesizing more complex molecules.

Synthesis Reaction Example:

作用机制

The mechanism of action of 2-Hydroxy-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of an amide group.

2-Hydroxy-5-(trifluoromethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

5-(Trifluoromethoxy)salicylaldehyde: Similar structure but with a salicylaldehyde group.

Uniqueness

2-Hydroxy-5-(trifluoromethoxy)benzamide is unique due to its combination of a hydroxyl group, trifluoromethoxy group, and amide group on a benzene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

生物活性

2-Hydroxy-5-(trifluoromethoxy)benzamide (CAS No. 129644-59-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethoxy group enhances its pharmacological properties, making it a candidate for various therapeutic applications, particularly in neurodegenerative diseases and cancer treatment.

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group, a benzene ring, and a trifluoromethoxy substituent, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in cholinergic neurotransmission. The inhibition of these enzymes is a strategy for treating dementia and Alzheimer's disease .

- Anticancer Properties : Research indicates that derivatives of this compound exhibit anticancer activity by inhibiting key pathways involved in tumor growth. For instance, the trifluoromethyl group enhances the potency against certain cancer cell lines, suggesting a role in modulating cellular signaling pathways .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- Acetylcholinesterase Inhibition : A study demonstrated that this compound exhibited superior inhibition against AChE compared to traditional drugs like rivastigmine, indicating its potential for enhancing cholinergic function in neurodegenerative disorders .

- Antitumor Activity : In preclinical trials, analogs of this compound showed synergistic effects when combined with other chemotherapeutics, enhancing their overall efficacy against resistant cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | AChE inhibitor, anticancer |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | Structure | Potent IκB kinase β inhibitor |

| IMD-0354 (similar salicylanilide) | Structure | Antitubercular activity |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:

- Increased Potency : The introduction of the trifluoromethoxy group significantly enhances the binding affinity to target enzymes compared to non-fluorinated counterparts. For instance, compounds with this substitution demonstrated up to six-fold increases in inhibitory potency against AChE .

- Broad Spectrum Activity : Beyond neurodegenerative diseases, derivatives have been evaluated for antibacterial and antifungal activities, showcasing their versatility as therapeutic agents .

属性

IUPAC Name |

2-hydroxy-5-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-6(13)5(3-4)7(12)14/h1-3,13H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEFKZOGWTXJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281456 | |

| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129644-59-3 | |

| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129644-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。